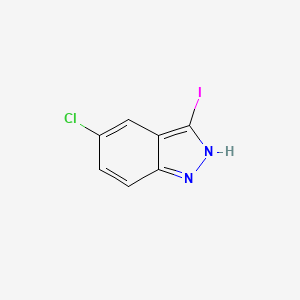

5-chloro-3-iodo-1H-indazole

描述

5-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the iodination of 5-chloro-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

化学反应分析

Types of Reactions

5-chloro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-chloro-3-amino-1H-indazole or 5-chloro-3-thio-1H-indazole.

Oxidation: Formation of this compound oxides.

Reduction: Formation of 5-chloro-1H-indazole.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

5-Chloro-3-iodo-1H-indazole serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates. Research indicates that compounds containing indazole scaffolds have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

Antitumor Activity

Recent studies have demonstrated the antitumor properties of this compound, with significant cytotoxic effects observed against various cancer cell lines. For instance, a study reported an IC50 value of 5.15 µM against K562 leukemia cells, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound compared to other indazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

Biological Research

Mechanisms of Action

In biological studies, this compound is utilized to investigate the mechanisms of action of specific enzymes and receptors. Its ability to inhibit kinases such as chk1 and chk2 suggests its role in modulating critical cellular processes related to growth and apoptosis .

Material Science

Advanced Materials

The compound is explored for its potential in creating novel materials with unique electronic properties. These properties are beneficial for the development of advanced electronic devices, where indazoles can be incorporated into organic semiconductors or sensors due to their stability and conductivity .

Agricultural Chemistry

Agrochemicals Development

In agricultural chemistry, this compound finds applications in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its bioactive properties make it a candidate for enhancing crop protection strategies against pests and diseases .

Diagnostic Tools

Imaging Techniques

Researchers are investigating the use of this compound in developing diagnostic agents that enhance disease detection through improved imaging techniques. The incorporation of halogenated indazoles into imaging agents may improve specificity and sensitivity in medical diagnostics .

作用机制

The mechanism of action of 5-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

相似化合物的比较

Similar Compounds

5-chloro-1H-indazole: Lacks the iodine atom, making it less reactive in substitution reactions.

3-iodo-1H-indazole: Lacks the chlorine atom, affecting its chemical properties and reactivity.

5-bromo-3-iodo-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

5-chloro-3-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities. This dual halogenation can enhance its utility in various synthetic and medicinal applications.

生物活性

5-Chloro-3-iodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

This compound is a substituted indazole derivative, which can be synthesized through various methods, including microwave-assisted synthesis and conventional heating techniques. The presence of chlorine and iodine substituents enhances its reactivity and biological potential. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor activity of indazole derivatives, including this compound. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several indazole derivatives, including this compound, against different cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induction of apoptosis via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, this compound showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanisms underlying the biological activity of this compound involve several pathways:

Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it decreases the expression of Bcl-2 while increasing cleaved caspase-3 and Bax levels, leading to programmed cell death .

Cell Cycle Arrest : Treatment with this compound results in significant alterations in cell cycle distribution, particularly an increase in the G0/G1 phase population and a decrease in S phase cells. This suggests that the compound may inhibit DNA synthesis and promote cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indazole derivatives. For instance, modifications at specific positions on the indazole ring can significantly influence their potency and selectivity against various cancer types.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups such as chlorine at the C5 position enhances antitumor activity.

- Positioning of Functional Groups : Variations in substituents at different positions on the indazole scaffold can lead to distinct biological profiles, as evidenced by comparative studies with other derivatives .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-iodo-1H-indazole, considering halogen substituent reactivity and regioselectivity?

- Methodological Answer : The synthesis of this compound requires careful control of halogenation steps. A multi-step approach can be adapted from Friedel-Crafts acylation (as in , Scheme 1), where a chloro-substituted intermediate undergoes iodination. For example:

Start with a nitro-substituted indazole precursor.

Reduce the nitro group using hydrazine hydrate in the presence of Raney nickel ().

Introduce iodine via electrophilic substitution under controlled conditions (e.g., using iodine monochloride in acetic acid).

Key challenges include avoiding over-iodination and ensuring regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for aromatic protons in the indazole core (δ 7.5–8.5 ppm). The absence of NH2 signals confirms deamination ().

- IR : A strong C-I stretch near 500 cm<sup>−1</sup> and C-Cl stretch near 700 cm<sup>−1</sup> should be observed.

- Mass Spectrometry (MS) : The molecular ion peak should correspond to C7H4ClIN2 (MW 278.48). Isotopic patterns for Cl (3:1) and I (1:1) aid identification ().

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., conflicting IC50 values) for this compound derivatives?

- Methodological Answer : Systematic validation is critical:

- Assay Reproducibility : Repeat experiments under identical conditions (pH, temperature, solvent) to rule out technical variability ( ).

- Structural Verification : Confirm compound purity (>95% by HPLC) and stability (e.g., check for iodine loss via elemental analysis) ().

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch differences ().

Q. How can SHELX software be utilized to refine the crystal structure of this compound, and what challenges arise due to heavy atoms?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion (–13).

- Refinement in SHELXL :

- Assign anisotropic displacement parameters for iodine (high electron density).

- Apply restraints to Cl and I atoms to avoid overfitting ( ).

- Challenges : Heavy atoms (I, Cl) cause absorption effects; correct using empirical methods (SADABS). Twinning or disorder may require alternative space groups ().

Q. What computational approaches are suitable for predicting the binding affinity of this compound to protein targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use MOE () or AutoDock Vina with force fields (AMBER) optimized for halogens.

- QM/MM Simulations : Model halogen bonding between iodine and protein residues (e.g., backbone carbonyls) ().

- Validation : Compare docking poses with crystallographic data from the PDB ().

属性

IUPAC Name |

5-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625164 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351456-45-6 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。